molecular formula C22H19ClN6O3 B2659640 5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921884-50-6

5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2659640
CAS RN: 921884-50-6
M. Wt: 450.88
InChI Key: JWOWZVVYRMAIAO-UHFFFAOYSA-N
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Description

The compound “5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a chemical compound that is available for purchase. Unfortunately, there is no detailed description available for this compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds structurally related to "5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione", have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis involves reactions of ester ethoxycarbonylhydrazones with primary amines and further modifications to enhance antimicrobial efficacy (Bektaş et al., 2007).

Molecular Interactions and Structural Analysis

Derivatives of 1,2,4-triazoles, including those with substitutions similar to the compound , have been synthesized and characterized to understand their molecular interactions and structural properties. Studies involving Hirshfeld surface analysis and DFT calculations have provided insights into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. Such analyses help understand the molecular structures' stability and interactions, which are crucial for designing compounds with desired biological or chemical properties (Ahmed et al., 2020).

Solubility and Pharmacokinetics

Investigations into the solubility and thermodynamics of related 1,2,4-triazole compounds have revealed their solubility in various solvents and buffer solutions. Understanding these physicochemical properties is essential for drug development, as they influence the drug's bioavailability and distribution within the body. Such studies contribute to the optimization of delivery pathways and therapeutic efficacy of potential drug candidates (Volkova et al., 2020).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-4-8-15(23)9-5-13)21-25-24-18(29(19)21)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWZVVYRMAIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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